N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide
Description
N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide is a complex heterocyclic compound featuring an indeno[1,2-d]thiazole core substituted with bromine and methoxy groups at positions 7 and 4, respectively. The 2-position of the thiazole ring is functionalized with a 3-methylbenzamide moiety. This structural architecture combines electron-withdrawing (bromine), electron-donating (methoxy), and lipophilic (methyl) groups, which may enhance its interaction with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(5-bromo-8-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c1-10-4-3-5-11(8-10)18(23)22-19-21-17-15(25-19)9-12-13(20)6-7-14(24-2)16(12)17/h3-8H,9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARYBQNGMQIVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)CC4=C(C=CC(=C43)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide typically involves multiple steps, including the formation of the indeno-thiazole core and subsequent functionalization. One common method involves the condensation of 7-bromo-4-methoxyindene-1,2-dione with thiosemicarbazide to form the indeno-thiazole ring. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 7-bromo-4-hydroxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide.
Reduction: Formation of 7-hydro-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Molecular Properties :
- Molecular Formula : C₂₀H₁₆BrN₂O₂S
- Molecular Weight : 443.33 g/mol (calculated).
- 7-Bromo substituent: Enhances electrophilicity and may participate in halogen bonding. 4-Methoxy group: Increases solubility and modulates electronic effects. 3-Methylbenzamide: Introduces steric bulk and lipophilicity, which could influence pharmacokinetic properties.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, and inferred biological activities.
Structural Analogs with Indeno[1,2-d]thiazole Cores
Key Observations :
- The 7-bromo substituent in the target compound and its 3-fluoro analog may improve target binding via halogen interactions, whereas the 3-methyl group in the target enhances lipophilicity compared to the fluorine analog.
Benzamide Derivatives with Varied Cores
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Biological Activity | Evidence ID |
|---|---|---|---|---|---|
| N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide | C₁₉H₁₇ClN₂O₂S | 396.87 | Benzothiazole | Enhanced binding affinity (Cl and isopropoxy) | |
| N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | C₂₀H₁₄BrN₃O₂S₂ | 488.38 | Thiophene-thiazole | Electronic applications (bromothiophene) | |
| 3-benzamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide | C₁₈H₁₆N₄O₂S | 376.41 | Thiadiazole | Versatile reactivity (thiadiazole core) |
Key Observations :
- Bromine and methoxy groups in the target may provide a balance of electronic and steric effects, contrasting with the chloro-isopropoxy combination in , which prioritizes binding affinity .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s logP (~4.9) suggests moderate lipophilicity, comparable to its 3-fluoro analog , which may favor membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
